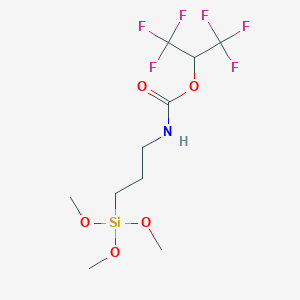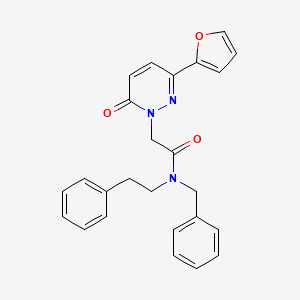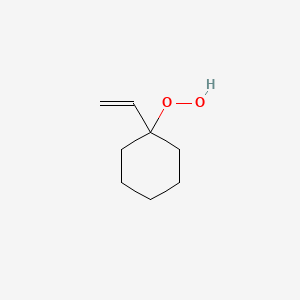
1-Ethenylcyclohexane-1-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenylcyclohexane-1-peroxol is an organic compound characterized by the presence of a peroxol group attached to a cyclohexane ring with an ethenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethenylcyclohexane-1-peroxol can be synthesized through the peroxidation of 1-ethenylcyclohexane. The reaction typically involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxol compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenylcyclohexane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be further oxidized to form more complex peroxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form 1-ethenylcyclohexanol or other reduced derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), acetic acid, sulfuric acid.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products:
Oxidation: Complex peroxides, oxygenated derivatives.
Reduction: 1-Ethenylcyclohexanol.
Substitution: Substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1-Ethenylcyclohexane-1-peroxol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its oxidative properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-ethenylcyclohexane-1-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential antimicrobial effects. The compound’s ability to generate ROS makes it a valuable tool in both biological and chemical research.
Comparaison Avec Des Composés Similaires
1-Ethynyl-1-cyclohexanol: Similar in structure but contains an ethynyl group instead of an ethenyl group.
Cyclohexanol: Lacks the ethenyl and peroxol groups, making it less reactive.
1-Ethynylcyclohexene: Contains an ethynyl group and a double bond in the cyclohexane ring.
Uniqueness: 1-Ethenylcyclohexane-1-peroxol is unique due to the presence of both the ethenyl and peroxol groups, which confer distinct chemical reactivity and potential applications. Its ability to generate ROS sets it apart from other similar compounds, making it particularly valuable in oxidative and antimicrobial research.
Propriétés
Numéro CAS |
4065-85-4 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
1-ethenyl-1-hydroperoxycyclohexane |
InChI |
InChI=1S/C8H14O2/c1-2-8(10-9)6-4-3-5-7-8/h2,9H,1,3-7H2 |
Clé InChI |
ZYVQSSMRWAFMJD-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CCCCC1)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


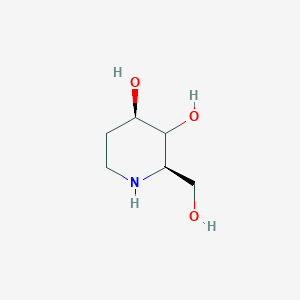
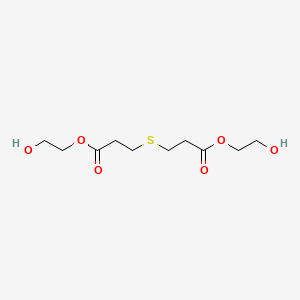

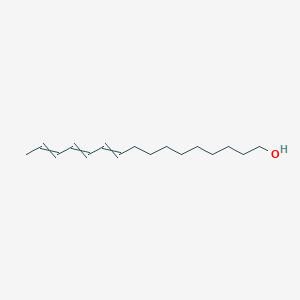
![Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14127507.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14127513.png)
![1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127519.png)
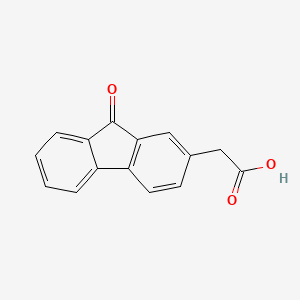

![Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B14127555.png)
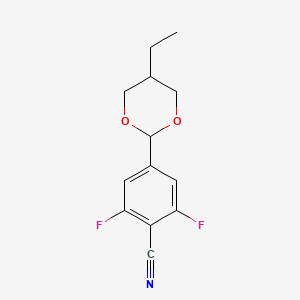
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine](/img/structure/B14127567.png)
